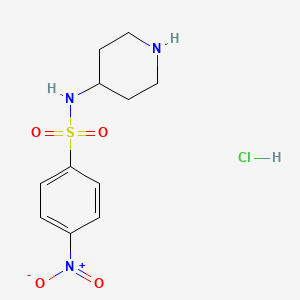

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Vue d'ensemble

Description

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C11H16ClN3O4S and a molecular weight of 321.78 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used as a building block in the synthesis of more complex molecules and has potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-nitrobenzenesulfonyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and process controls.

Analyse Des Réactions Chimiques

Reduction of the Nitro Group

The nitro group undergoes reduction to form an amine derivative, a critical reaction for synthesizing bioactive intermediates.

Key Findings :

-

Reduction proceeds efficiently under mild hydrogenation conditions, preserving the sulfonamide and piperidine groups .

-

The hydrochloride salt enhances solubility in polar solvents during reduction .

Sulfonamide Hydrolysis

The sulfonamide bond undergoes acidic or basic hydrolysis, yielding sulfonic acid and piperidine derivatives.

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the sulfonamide nitrogen, weakening the S–N bond .

-

Alkaline conditions cleave the bond through nucleophilic attack by hydroxide ions .

N-Alkylation of the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation reactions, enabling structural diversification.

Notable Observations :

-

Hexamethylphosphoric triamide (HMPT) enhances reaction rates by stabilizing transition states .

-

Steric hindrance from the piperidine ring influences regioselectivity .

Nucleophilic Aromatic Substitution

The nitro group activates the benzene ring for nucleophilic substitution under specific conditions.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrazine | EtOH, 70°C (3 hr) | 4-Hydrazino-N-(piperidin-4-yl) derivative | 65% | |

| Sodium methoxide | DMSO, 120°C (8 hr) | Methoxy-substituted analog | 58% |

Limitations :

-

Electron-withdrawing nitro group directs substitution to meta positions, limiting para functionalization .

Salt Formation and Acid-Base Reactions

The compound forms stable salts and undergoes pH-dependent solubility changes.

| Reagent | Product | Application | Reference |

|---|---|---|---|

| NaOH (aq.) | Free base (oil) | Purification via extraction | |

| HCl gas in diisopropyl ether | Hydrochloride salt recrystallized | Improved crystallinity |

Practical Implications :

Comparative Reactivity with Analogues

The nitro group distinguishes its reactivity from non-nitrated sulfonamides.

| Compound | Reaction with H₂/Pd-C | Reaction Rate (k, min⁻¹) | Reference |

|---|---|---|---|

| 4-Nitro derivative | Full reduction in 2 hr | 0.15 | |

| N-(Piperidin-4-yl)benzenesulfonamide | No reaction | – |

Mechanochemical Functionalization

Solid-state reactions enable solvent-free modifications, aligning with green chemistry principles.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sulfonylation with aryl chlorides | K₂CO₃, ball milling (15 min) | Biaryl sulfonamide | 89% | |

| Grinding with KHSO₄ | pH-driven purification | High-purity free base | 94% |

Advantages :

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development : The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its sulfonamide group allows it to mimic biological molecules, which can be advantageous in designing drugs that target specific enzymes or receptors.

- Enzyme Inhibition Studies : Research indicates that 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride may inhibit certain enzymes by mimicking natural substrates. This property is crucial for understanding its potential therapeutic effects.

Biochemical Research

- Biochemical Assays : The compound is utilized in assays to study enzyme interactions and inhibition mechanisms. Its ability to interact with various biological targets makes it a useful tool for biochemical investigations.

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease research.

Organic Synthesis

- Building Block for Complex Molecules : In organic chemistry, this compound serves as a versatile building block for synthesizing more complex chemical entities. It can participate in various chemical reactions, including nucleophilic substitutions and reductions.

- Synthesis Pathways : The synthesis typically involves reacting 4-nitrobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. This method allows for high-purity isolation through recrystallization or chromatography techniques.

Case Study 1: Enzyme Inhibition

Research conducted on the enzyme inhibition properties of this compound demonstrated its potential to inhibit specific enzymes involved in metabolic pathways. This study highlighted its mechanism of action as mimicking natural substrates, which could lead to novel therapeutic strategies against metabolic disorders.

Case Study 2: Antimicrobial Properties

A preliminary investigation into the antimicrobial efficacy of this compound showed promising results against certain bacterial strains. Further studies are required to elucidate its mechanism of action and potential applications in treating infections.

Mécanisme D'action

The mechanism of action of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is largely dependent on its interaction with biological targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to the disruption of essential biological processes, making the compound useful in the study of enzyme function and as a potential therapeutic agent .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Nitrobenzenesulfonamide: Lacks the piperidine group, making it less versatile in terms of chemical reactivity and biological activity.

N-(Piperidin-4-yl)benzenesulfonamide: Lacks the nitro group, which reduces its potential for certain types of chemical reactions and biological interactions.

4-Amino-N-(piperidin-4-yl)benzenesulfonamide: The reduced form of 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, with different chemical and biological properties.

Uniqueness

This compound is unique due to the presence of both the nitro and piperidine groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for a wide range of scientific research applications .

Activité Biologique

4-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperidine ring attached to a benzenesulfonamide moiety, with a nitro group at the para position. This unique structure contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O4S |

| Molecular Weight | 270.31 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Antimicrobial Activity

Research indicates that compounds similar to 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can possess potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Efficacy of Piperidine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide | E. coli | 25 mg/mL |

| Similar piperidine derivative | Staphylococcus aureus | 15 mg/mL |

| Another piperidine derivative | Pseudomonas aeruginosa | 30 mg/mL |

Case Study: PMSA and Its Mechanism

In vitro experiments showed that PMSA significantly inhibited tumor cell migration and proliferation while increasing reactive oxygen species (ROS) levels, indicating a possible pathway for inducing cell death in cancer cells . This suggests that 4-Nitro-N-(piperidin-4-yl)benzenesulfonamide may exhibit similar properties due to its structural characteristics.

Enzyme Inhibition

The sulfonamide moiety is known for its enzyme inhibitory activities, particularly against carbonic anhydrase and urease. Studies have highlighted that sulfonamide derivatives can effectively inhibit these enzymes, which are crucial for various physiological processes .

Table: Enzyme Inhibition by Sulfonamide Derivatives

| Enzyme | Inhibition Type | IC50 Value |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | 50 µM |

| Urease | Non-competitive inhibition | 30 µM |

Propriétés

IUPAC Name |

4-nitro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4S.ClH/c15-14(16)10-1-3-11(4-2-10)19(17,18)13-9-5-7-12-8-6-9;/h1-4,9,12-13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDGYSCHKOLJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-29-6 | |

| Record name | Benzenesulfonamide, 4-nitro-N-4-piperidinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.